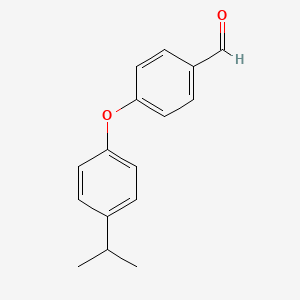

4-(4-Isopropylphenoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Isopropylphenoxy)benzaldehyde is a chemical compound with the molecular formula C16H16O2 . It is used in scientific research, and its unique properties make it ideal for various applications, including drug synthesis and organic chemistry studies.

Synthesis Analysis

The synthesis of benzaldehydes, including 4-(4-Isopropylphenoxy)benzaldehyde, can be achieved by using hypochlorite as an oxidant in an organic medium under phase transfer catalysis . Another method involves the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde .Molecular Structure Analysis

The molecular structure of 4-(4-Isopropylphenoxy)benzaldehyde can be analyzed using periodic density functional theory (DFT) calculations . These calculations provide a nearly one-to-one match between the calculated and observed bands in the inelastic neutron scattering (INS) spectrum of the crystalline compound .Chemical Reactions Analysis

4-(4-Isopropylphenoxy)benzaldehyde can participate in various chemical reactions. For instance, it can undergo reduction reactions . It can also be involved in the synthesis of novel benzaldehyde derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis of Metal Complexes

4-Isopropyl benzaldehyde can be used to synthesize metal complexes. For example, four complexes, [Mn(L1)2Cl2] (1), [Fe(L1)2Cl2)] (2), [Mn(L2)2Cl2] (3), [Fe(L2)2Cl2)] (4), were prepared by reacting 4-isopropyl benzaldehyde semicarbazone and thiosemicarbazone ligands with MnCl2.4H2O and FeCl3.6H2O .

Antimicrobial Activity

The metal complexes synthesized from 4-isopropyl benzaldehyde have been screened for antimicrobial activities. The activity data show that the thiosemicarbazone metal complexes are more potent antibacterials than the semicarbazone metal complexes .

Antioxidant Properties

The metal complexes of 4-isopropyl benzaldehyde have also been screened for their antioxidant properties. The antioxidant properties are comparatively lesser for manganese complexes than for iron complexes .

Synthesis of Hydrazones

4-Isopropyl benzaldehyde can be used to synthesize various hydrazones, such as 4-ISOPROPYLBENZALDEHYDE PHENYLHYDRAZONE, 4-ISOPROPYLBENZALDEHYDE ACETYLHYDRAZONE, and 4-ISOPROPYLBENZALDEHYDE THIOSEMICARBAZONE .

Synthesis of Other Derivatives

4-Isopropyl benzaldehyde can be used to synthesize other derivatives, such as 4-ISOPROPYLBENZALDEHYDE (4-CHLORO-1-PHTHALAZINYL)HYDRAZONE, 4-ISOPROPYLBENZALDEHYDE (2-NITRO-4- (TRIFLUOROMETHYL)PHENYL)HYDRAZONE, and 4-ISOPROPYLBENZALDEHYDE (4-HO-6-METHYL-2 (1H)-PYRIMIDINYLIDENE)HYDRAZONE ACETATE .

Synthesis of Triazolylhydrazones

4-Isopropyl benzaldehyde can be used to synthesize triazolylhydrazones, such as 4-ISOPROPYLBENZALDEHYDE [3- (4-ETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]HYDRAZONE .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 4-(4-Isopropylphenoxy)benzaldehyde are the cellular antioxidation systems of fungi . This compound disrupts these systems, making it an effective antifungal agent .

Mode of Action

4-(4-Isopropylphenoxy)benzaldehyde interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption inhibits microbial growth, making the compound a potent redox cycler .

Biochemical Pathways

The affected pathways are those involved in cellular antioxidation . The compound disrupts these pathways, leading to destabilization of cellular redox homeostasis . The downstream effects of this disruption include inhibited microbial growth and potential enhancement of the efficacy of conventional drugs or fungicides .

Result of Action

The molecular and cellular effects of 4-(4-Isopropylphenoxy)benzaldehyde’s action include the disruption of cellular antioxidation systems and destabilization of cellular redox homeostasis . This leads to inhibited microbial growth, making the compound an effective antifungal agent .

Eigenschaften

IUPAC Name |

4-(4-propan-2-ylphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(2)14-5-9-16(10-6-14)18-15-7-3-13(11-17)4-8-15/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHLJWKIPGOLAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610171 |

Source

|

| Record name | 4-[4-(Propan-2-yl)phenoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61343-86-0 |

Source

|

| Record name | 4-[4-(Propan-2-yl)phenoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.